Cas no 31709-10-1 (1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-(4-bromophenyl)-)
31709-10-1 structure
Product Name:1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-(4-bromophenyl)-
CAS-nummer:31709-10-1
MF:C22H12Br2N4O2
MW:524.164282798767
CID:1452883
PubChem ID:13780121
Update Time:2025-04-20
1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-(4-bromophenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-bromophenyl)-5-[4-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
- 31709-10-1
- 2,2'-(1,4-Phenylene)bis[5-(4-bromophenyl)-1,3,4-oxadiazole]
- SCHEMBL9610048
- DTXSID90549236
- 1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-(4-bromophenyl)-
-
- Inchi: 1S/C22H12Br2N4O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H
- InChI-sleutel: CEYWGJHCLWZFSM-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C1=NN=C(C2C=CC(C3=NN=C(C4C=CC(=CC=4)Br)O3)=CC=2)O1
Berekende eigenschappen
- Exacte massa: 521.93276
- Monoisotopische massa: 521.93270g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 501
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 77.8Ų
Experimentele eigenschappen
- PSA: 77.84
1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-(4-bromophenyl)- Gerelateerde literatuur
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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